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Core Properties & Biological Activity

Chemical Identification

IUPAC Name: 2-Dodecylisoquinolin-2-ium bromide
Synonyms: Lauryl isoquinolinium bromide; Isothan Q-15; Dodecylisoquinolinium bromide [1].

CAS Registry Number: 93-23-2 [1].
Molecular Formula: C₂₁H₃₂BrN (based on supplier data) [1].

Appearance: Brown crystals [2].
Solubility: Slightly soluble in chloroform and methanol [1].

Stability: Classified as very hygroscopic, requiring storage under an inert atmosphere and
refrigeration [1].

Mechanism of Action The compound is a quaternary ammonium salt (QAS). Its primary, though not

exclusive, mechanism of action is the disruption of microbial cell membranes [3] [4]. The positively charged

nitrogen head group electrostatically interacts with the negatively charged bacterial cell surface, replacing

stabilizing divalent cations like Mg²⁺ and Ca²⁺. Subsequently, the hydrophobic dodecyl (C12) alkyl chain

embeds itself into the phospholipid bilayer. This insertion perturbs the membrane's integrity, leading to loss

of fluidity, permeabilization, and eventual cell death [3] [2]. The positive charge is considered a critical

determinant of its biocidal activity [3].

Antimicrobial Efficacy and Cytotoxicity The biological activity of 2-dodecylisoquinolinium bromide and

its analogs is influenced by the length of the alkyl chain. Research indicates that a C12 chain often

demonstrates optimal activity against gram-positive bacteria [3] [2].
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Table 1: Biological Activity Profile of N-Alkylisoquinolinium Salts This table synthesizes comparative

data for the C12 homologue and its analogs against key pathogens. Activity is indicated by Minimum

Inhibitory Concentration (MIC) values in µg/mL, where lower numbers indicate greater potency.

Alkyl Chain
Length

Staphylococcus aureus
(Gram-positive)

Escherichia coli
(Gram-negative)

Cytotoxicity (CHO-K1 cell
viability)

C12 (Dodecyl) Excellent activity [2] Good activity [2] Data for specific homologue

not provided in search results

C14
(Tetradecyl)

Excellent activity (e.g.,

compound 14) [2]

Good activity (e.g.,

compound 14) [2]

Cytotoxicity generally

increases with alkyl chain
length [2]

C16
(Hexadecyl)

Excellent activity (e.g.,
compound 15) [2]

Reduced activity
compared to C14 [2]

Cytotoxicity generally
increases with alkyl chain

length [2]

A key finding from recent studies is that the introduction of a hydroxyl moiety to the isoquinolinium core

(creating 5-hydroxyisoquinolinium salts) did not enhance antimicrobial efficacy as hypothesized. Instead, the

non-hydroxylated isoquinolinium salts, including the dodecyl derivative, generally showed superior and

broader-spectrum activity [2].

Detailed Experimental Protocols

The following methodologies are standard for evaluating such compounds, as reflected in the research [3]

[2].

1. Synthesis of 2-Dodecylisoquinolinium Bromide

Reaction: N-alkylation of isoquinoline with 1-bromododecane.

Procedure: Stir a mixture of isoquinoline and 1-bromododecane in a suitable anhydrous solvent
(e.g., acetonitrile) under reflux conditions for 48 hours [2].

Work-up and Purification: After cooling, the crude product is obtained as crystals via precipitation or
crystallization from a non-solvent like acetone. Further purification can be achieved through

recrystallization [2].
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Analysis: Confirm identity and purity using Thin Layer Chromatography (TLC), LC-MS, 1H NMR, and

13C NMR [3] [2].

2. Protocol for Antimicrobial Susceptibility Testing

Method: Broth microdilution method according to guidelines from CLSI or EUCAST.

Procedure:
Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton

Broth) in a 96-well microtiter plate.
Standardize the inoculum of the target microbial strains (e.g., S. aureus, E. coli) to
approximately 5 × 10⁵ CFU/mL and add to each well.
Include appropriate controls: growth control (inoculum without compound), sterility control

(medium only), and a reference antibiotic control.
Incubate the plates at 37°C for 18-24 hours.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the
compound that completely prevents visible growth [3] [2].

3. Protocol for Cytotoxicity Assessment (MTT Assay)

Principle: Measures cell metabolic activity as an indicator of cell viability and proliferation.
Cell Line: Chinese Hamster Ovary cells (CHO-K1) are commonly used.

Procedure:
Seed cells in a 96-well plate at a density of ~8,000 cells per well and culture under standard

conditions until attached.
Expose the cells to a range of concentrations of the test compound for a specified period (e.g.,

24 hours).
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well

and incubate for several hours. Living cells reduce MTT to purple formazan crystals.
Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a
microplate reader.

Calculate the relative cell viability as a percentage compared to the untreated control cells. A
viability above 50% is often considered to indicate low irritation potential [2].

Research Workflow and Logical Relationships

The diagram below outlines the key stages of research and development for 2-dodecylisoquinolinium

bromide, from initial design to biological evaluation.
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Key Research Findings and Implications

Chain Length Optimization: The biological activity of QAS is highly dependent on the alkyl chain

length. The C12 chain (dodecyl) is frequently identified as optimal for activity against gram-positive
bacteria, offering a balance between hydrophobicity and solubility [3] [2].

Role of Hydroxyl Moieties: Contrary to the initial hypothesis that a hydroxyl group would increase
positive charge density and enhance activity, studies on 5-hydroxyisoquinolinium salts showed that

this modification did not improve and sometimes reduced antimicrobial efficacy, particularly against
gram-negative strains [2].
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Gram-negative Challenge: Gram-negative bacteria are inherently less sensitive to QAS due to the

presence of a protective outer membrane, which acts as a permeability barrier [3] [2] [4].
Toxicity Consideration: Cytotoxicity against mammalian cells is a critical parameter. The haemolytic

activity and general toxicity often increase with the hydrophobicity of the alkyl chain, presenting a
challenge for therapeutic development [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Cas 93-23- 2 , LAURYL ISOQUINOLINIUM BROMIDE | lookchem [lookchem.com]

2. the effect of the hydroxyl moiety [sciencedirect.com]

3. Towards understanding the mechanism of action ... [sciencedirect.com]

4. Cationic Surfactants: Self-Assembly, Structure-Activity ... [mdpi.com]

To cite this document: Smolecule. [2-dodecylisoquinolinium bromide properties]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b772701#2-dodecylisoquinolinium-

bromide-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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